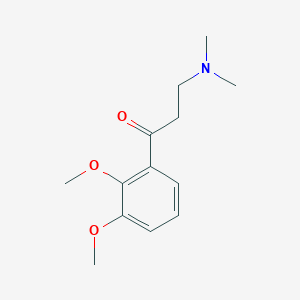
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a ketone that is often used as a reagent in organic chemistry reactions. The purpose of
Mécanisme D'action
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to a substrate. This makes it a useful catalyst in reactions that involve the formation of new bonds, such as esterification and acylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also act as a base, which means that it can accept a proton from an acid. This makes it useful in reactions that involve the removal of a proton from a substrate.
Effets Biochimiques Et Physiologiques
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is not typically used in biochemical or physiological studies, as it is primarily used as a reagent in organic chemistry reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a catalyst is that it is relatively inexpensive and easy to obtain. It is also a highly effective catalyst, which means that only small amounts are needed to catalyze a reaction. However, 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to handle safely.
Orientations Futures
There are many potential future directions for research involving 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. One area of interest is the development of new catalysts that are more effective and less toxic than 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. Another area of interest is the development of new synthetic methods that use 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a reagent. Finally, there is potential for research into the use of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride in the synthesis of new pharmaceuticals and other useful compounds.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be achieved through a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-1-propanone, which can then be converted to 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride hydrochloride by treatment with hydrochloric acid.
Applications De Recherche Scientifique
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including esterification, acylation, and alkylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also be used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.
Propriétés
Numéro CAS |
153505-67-0 |
|---|---|
Nom du produit |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Formule moléculaire |
C13H19NO3 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
1-(2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-8-11(15)10-6-5-7-12(16-3)13(10)17-4/h5-7H,8-9H2,1-4H3 |
Clé InChI |
BCKCFHDZRUTABC-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
SMILES canonique |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
Synonymes |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

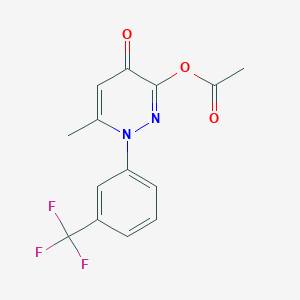
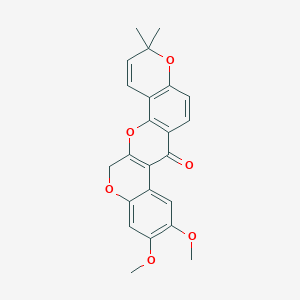
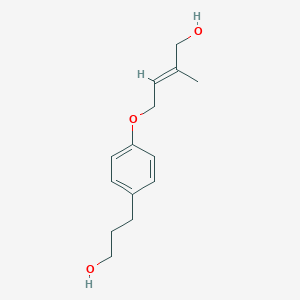
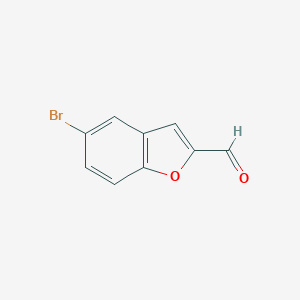

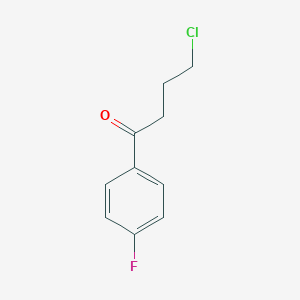
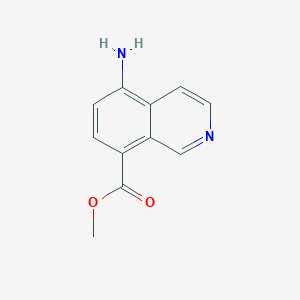
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
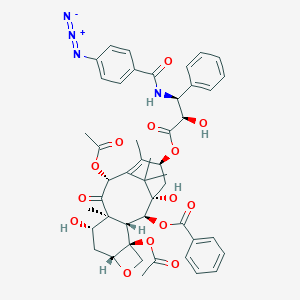
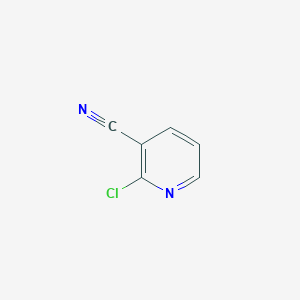
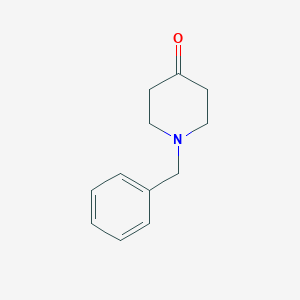
![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)